molecular formula C12H15NO4 B1609714 (4R)-4-Benzyl-D-glutamic acid CAS No. 402821-16-3

(4R)-4-Benzyl-D-glutamic acid

Cat. No.: B1609714
CAS No.: 402821-16-3
M. Wt: 237.25 g/mol
InChI Key: ATCFYQUZTYQTJN-NXEZZACHSA-N
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Description

The Critical Role of Stereochemistry in Amino Acid Chemistry

With the exception of glycine (B1666218), all common amino acids are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers (L and D forms). unacademy.comucsb.edulibretexts.orgbookdown.org This seemingly minor difference in spatial arrangement has profound implications for their biological function. ucsb.eduastrobiology.com Proteins in most living organisms are constructed almost exclusively from L-amino acids. libretexts.orgbbk.ac.uk Consequently, the stereochemistry of an amino acid dictates how it interacts with other chiral molecules in a biological system, such as enzymes and receptors. ucsb.edunih.gov The specific three-dimensional shape of a molecule is paramount in determining its biological activity, a concept often likened to a key fitting into a lock.

The absolute configuration of amino acids is typically designated using the D/L system, which relates the molecule's structure to that of glyceraldehyde, a reference chiral compound. ucsb.edu While the R/S nomenclature provides an unambiguous description of the stereochemistry at each chiral center, the D/L system remains prevalent in biochemistry. libretexts.org The ability to selectively synthesize one enantiomer over the other is a critical capability in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different therapeutic effects and metabolic fates.

D-Glutamic Acid as a Foundational Chiral Pool Precursor

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgstudysmarter.co.uk These molecules serve as invaluable starting materials for the synthesis of complex chiral targets, offering a strategic advantage by providing a pre-existing stereocenter. wikipedia.orgbaranlab.orgresearchgate.net D-glutamic acid, a non-proteinogenic amino acid, is a prominent member of this chiral pool. researchgate.netnih.gov

Its utility stems from its well-defined stereochemistry and the presence of multiple functional groups—two carboxylic acids and an amine—that can be selectively manipulated. nih.govbeilstein-journals.org This allows chemists to use D-glutamic acid as a scaffold to construct a wide array of more complex chiral molecules. For instance, derivatives of D-glutamic acid are used in the synthesis of conformationally constrained glutamate (B1630785) analogues, which are valuable tools for studying neurotransmitter receptors. nih.govacs.orgthieme-connect.com Furthermore, its structural framework has been incorporated into the synthesis of various biologically active compounds, including pharmaceuticals. chemimpex.comjst.go.jp The ready availability of D-glutamic acid makes it an economically viable and synthetically attractive starting point for asymmetric synthesis. rsc.orgrsc.org

Significance and Research Trajectory of (4R)-4-Benzyl-D-glutamic acid in Chiral Synthesis

Within the family of D-glutamic acid derivatives, this compound has emerged as a compound of particular interest. Its structure features a benzyl (B1604629) group at the 4-position, introducing an additional point of molecular diversity and steric influence. This specific modification has proven to be highly valuable in various synthetic applications.

The hydrochloride salt of this compound, this compound HCl, is a frequently utilized form in synthetic chemistry. bldpharm.comechemi.comchemicalregister.com Research has demonstrated its role as a key intermediate in the synthesis of complex target molecules. Its unique stereochemistry and the presence of the benzyl group allow for the construction of specific three-dimensional frameworks that are otherwise difficult to access. This has led to its application in the development of novel therapeutic agents and other advanced materials. The ongoing research into the applications of this compound underscores its growing significance as a specialized building block in the field of chiral synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-2-amino-4-benzylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCFYQUZTYQTJN-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433414
Record name (4R)-4-Benzyl-D-glutamic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233501-45-5, 402821-16-3
Record name rel-(2R,4R)-4-(Phenylmethyl)-D-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233501-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Benzyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4r 4 Benzyl D Glutamic Acid

Stereoselective Approaches to the C4 Stereocenter of Glutamic Acid Scaffolds

Achieving the correct stereochemistry at the C4 position of glutamic acid derivatives is a significant synthetic challenge. Researchers have developed several strategies to control this aspect of the synthesis, broadly categorized into asymmetric alkylation, chemoenzymatic routes, and modifications of existing chiral molecules.

Asymmetric Alkylation Strategies Utilizing Chiral Auxiliaries

One of the most powerful methods for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a non-chiral substrate to direct a chemical reaction to produce a chiral product with high stereoselectivity. wikipedia.org After the reaction, the auxiliary can be removed and often recycled. sigmaaldrich.com

Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries that have proven highly effective in a variety of stereoselective transformations, including alkylation reactions. wikipedia.orgacs.org These auxiliaries are typically derived from readily available and inexpensive chiral amino alcohols. wikipedia.org The oxazolidinone is first acylated to form an N-acyloxazolidinone. This intermediate can then be deprotonated with a strong base to form a rigid, chelated enolate. acs.orgacs.org

The steric bulk of the substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing an incoming electrophile, such as a benzyl (B1604629) halide, to attack from the less hindered face. wikipedia.orgacs.org This directed attack leads to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. acs.org

Table 1: Examples of Oxazolidinone Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (dr)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideLithium diisopropylamide (LDA)>95:5
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideSodium bis(trimethylsilyl)amide (NaHMDS)98:2 acs.orgacs.org
(S)-4-Isopropyl-2-oxazolidinonePropargyl bromiden-Butyllithium (n-BuLi)>90:10

This table presents illustrative data from the literature on the use of various oxazolidinone auxiliaries in achieving high diastereoselectivity in alkylation reactions.

The formation of the carbon-carbon bond at the C4 position of the glutamic acid precursor is the key stereochemistry-defining step in this synthetic approach. The choice of the chiral auxiliary, the base used for enolate formation, and the reaction temperature all play crucial roles in maximizing the diastereomeric excess (de). acs.org The rigid conformation of the metal-chelated enolate derived from the N-acyloxazolidinone is fundamental to achieving high levels of stereocontrol. acs.org Once the desired diastereomer is obtained and purified, the chiral auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid, which can then be further elaborated to (4R)-4-Benzyl-D-glutamic acid. wikipedia.orgacs.org

Chemoenzymatic Routes for Selective Functionalization

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and environmentally friendly routes to complex molecules. rjpbr.com Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of stereo-, regio-, and chemoselectivity. rjpbr.com For the synthesis of substituted glutamic acid derivatives, enzymes like aminotransferases can be employed. acs.org

In a potential chemoenzymatic approach to this compound, a suitable keto-acid precursor could be subjected to a transamination reaction catalyzed by a D-amino acid aminotransferase. The enzyme would selectively deliver the amino group to form the D-configuration at the C2 position while the stereochemistry at the C4 position would need to be pre-installed or established in a subsequent step. The substrate specificity of the enzyme is a critical factor in the success of this approach. acs.org

Multi-Step Conversions from Pre-existing Chiral Amino Acid Derivatives

Another effective strategy involves starting with a readily available chiral amino acid, such as D-pyroglutamic acid, which already possesses the desired stereochemistry at the C2 position. The synthesis then focuses on introducing the benzyl group at the C4 position with the correct (R) configuration. This often involves the formation of an enolate at the C4 position, followed by a diastereoselective alkylation. The existing stereocenter at C2 can influence the stereochemical outcome of the alkylation at C4, a phenomenon known as substrate-controlled diastereoselection. Various synthetic manipulations, including protection and deprotection steps, are typically required to achieve the final target molecule. ucj.org.ua

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The choice of starting materials is a critical consideration in any synthetic plan. For the synthesis of this compound, a common precursor strategy is often employed. rsc.org A key precursor is a derivative of glutamic acid that is suitably protected to allow for selective modification at the C4 position.

For instance, in the asymmetric alkylation approach, a derivative of D-glutamic acid would be the logical starting point. The amino and carboxyl groups would be protected, and then the chiral auxiliary would be attached to the γ-carboxyl group. This sets the stage for the crucial diastereoselective benzylation at the C4 position. The selection of protecting groups is vital to ensure they are stable to the reaction conditions used for alkylation and can be removed without affecting the newly established stereocenters.

Table 2: Common Starting Materials and Precursors

Starting MaterialKey TransformationResulting Intermediate
D-Pyroglutamic acidRing opening and functionalizationProtected D-glutamic acid derivative
D-Glutamic acidProtection and auxiliary attachmentN-acyl oxazolidinone derivative sigmaaldrich.com
Achiral glutaconic acid derivativeAsymmetric Michael additionChiral 4-substituted glutamic acid precursor

Advanced Protecting Group Strategies for Amino and Carboxyl Functionalities

The synthesis of complex molecules like this compound necessitates a sophisticated approach to protect its reactive functional groups—the α-amino group, the α-carboxyl group, and the γ-carboxyl group. Advanced strategies often employ orthogonal protecting groups, which can be removed under distinct chemical conditions, allowing for selective deprotection and modification of specific sites within the molecule. This is particularly crucial in multi-step syntheses, such as peptide synthesis, where the specific sequence of reactions must be precisely controlled. creative-peptides.com

The choice of protecting groups is dictated by their stability to various reaction conditions and the mildness of their removal, to avoid undesirable side reactions like racemization. creative-peptides.comresearchgate.net For glutamic acid derivatives, the differential protection of the two carboxyl groups is a key challenge that must be addressed.

Amino Group Protection:

The α-amino group is typically protected to prevent its reaction during the activation of carboxyl groups for amide bond formation. creative-peptides.com Common protecting groups for the amino functionality include carbamates, which are valued for their reliability and the predictable conditions required for their removal.

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group that is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comyoutube.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, often using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.com Its use is orthogonal to the acid-labile Boc and benzyl-based protecting groups. rsc.org

Benzyloxycarbonyl (Z or Cbz): The Z group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd), which is a mild deprotection method. creative-peptides.comyoutube.com

Carboxyl Group Protection:

The protection of the α- and γ-carboxyl groups is essential to prevent their interference in reactions targeting the amino group or the other carboxyl function. This is typically achieved by converting them into esters.

Benzyl (Bn) Ester: Benzyl esters are common for protecting carboxyl groups. They are stable to the acidic and basic conditions used for Boc and Fmoc group manipulation, respectively. Deprotection is typically achieved through catalytic hydrogenolysis, the same condition used for Z group removal. creative-peptides.comyoutube.com

tert-Butyl (tBu) Ester: Tert-butyl esters provide orthogonal protection as they are stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions for Bn/Z group removal. They are cleaved under acidic conditions, often concurrently with a Boc group. creative-peptides.comrsc.org

Allyl (All) Ester: The allyl group offers another layer of orthogonality. It is stable to both acidic and basic conditions but can be selectively removed using palladium-based catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger. rsc.org

An effective orthogonal strategy for synthesizing a peptide containing this compound might involve protecting the α-amino group with Fmoc, the α-carboxyl group as a benzyl ester, and the γ-carboxyl group as a tert-butyl ester. This allows for selective deprotection and modification at each site.

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsOrthogonal To
α-Amino9-FluorenylmethyloxycarbonylFmocMild base (e.g., Piperidine in DMF)Boc, tBu, Bn, Z, All
α-Aminotert-ButoxycarbonylBocAcid (e.g., Trifluoroacetic acid)Fmoc, Bn, Z, All
α-AminoBenzyloxycarbonylZ (Cbz)Catalytic Hydrogenolysis (H₂/Pd)Fmoc, Boc, tBu, All
CarboxylBenzyl esterBnCatalytic Hydrogenolysis (H₂/Pd)Fmoc, Boc, tBu, All
Carboxyltert-Butyl estertBuAcid (e.g., Trifluoroacetic acid)Fmoc, Bn, Z, All
CarboxylAllyl esterAllPd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, tBu, Bn, Z

Enantiomeric Enrichment and Isolation Techniques for this compound

Achieving high enantiomeric purity is a critical aspect of synthesizing chiral molecules like this compound. This involves both the stereoselective synthesis to enrich the desired enantiomer and effective isolation techniques to purify it from other stereoisomers.

Enantiomeric Enrichment:

Asymmetric synthesis methods are employed to preferentially generate one enantiomer over the other. One powerful strategy involves the use of chiral auxiliaries or catalysts. For instance, the asymmetric synthesis of 4-substituted glutamic acids has been achieved with high enantiomeric excess (ee > 98%) through the Michael addition of an acrylate (B77674) to a Ni(II) complex of a glycine (B1666218) Schiff base. nih.gov This method provides a route to highly enriched stereoisomers, which can then be further processed.

It is crucial to use synthetic conditions that minimize racemization. For example, the formation of benzyl esters of amino acids using benzyl alcohol and p-toluenesulfonic acid in refluxing toluene (B28343) can lead to considerable racemization. acs.org The choice of solvent can be critical; replacing toluene with cyclohexane (B81311) has been shown to prevent racemization during the esterification of various amino acids. researchgate.net

Isolation and Purification Techniques:

Following synthesis, a mixture of products may contain the desired (4R, 2S) or (4R, 2R) diastereomer, other stereoisomers, and unreacted starting materials. A multi-step purification process is typically required to isolate the target compound.

Chromatography: Column chromatography is a fundamental technique for purification.

Anion-Exchange Chromatography: This method separates molecules based on their net negative charge. It can be used as an initial purification step for acidic amino acids like glutamic acid derivatives. nih.govmdpi.com

Size-Exclusion Chromatography (Gel Filtration): This technique separates molecules based on their size. Gels like Sephadex are commonly used to separate the target compound from larger or smaller impurities. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): For the analytical determination of enantiomeric purity and for preparative separation of enantiomers, HPLC with a chiral stationary phase is an effective tool. researchgate.netacs.org This method can resolve enantiomers, allowing for both quantification of the enantiomeric excess and isolation of the pure enantiomer. acs.org

Crystallization: Diastereomeric crystallization is a classical method for resolving enantiomers. By reacting the enantiomeric mixture with a chiral resolving agent, a pair of diastereomeric salts is formed. These salts often have different solubilities, allowing one diastereomer to be crystallized and separated. The resolving agent is then removed to yield the enantiomerically pure compound.

Dialysis: This technique is used to remove small molecules, such as salts or low molecular weight impurities, from the product. It is particularly useful in the later stages of purification to desalt the final product. nih.govmdpi.com

TechniquePrinciple of SeparationApplication in Isolation of this compound
Anion-Exchange ChromatographyNet negative chargeInitial purification from neutral or positively charged impurities. nih.govmdpi.com
Size-Exclusion ChromatographyMolecular size and shapeRemoval of high and low molecular weight impurities. nih.govmdpi.com
Chiral HPLCDifferential interaction with a chiral stationary phaseAnalytical determination of enantiomeric excess and preparative separation of enantiomers. researchgate.netacs.org
Diastereomeric CrystallizationDifferential solubility of diastereomeric saltsLarge-scale separation of enantiomers.
DialysisSize exclusion using a semi-permeable membraneRemoval of salts and other small molecule impurities. nih.govmdpi.com

4r 4 Benzyl D Glutamic Acid As a Chiral Building Block in Complex Molecule Synthesis

Construction of Substituted Pyrrolidine (B122466) and Piperidine (B6355638) Ring Systems

The glutamic acid framework is ideally suited for the synthesis of five- and six-membered nitrogen-containing heterocycles. The carbon backbone can be manipulated to form pyrrolidine and piperidine rings, which are core structures in many natural products and pharmaceuticals.

Synthesis of 4-Substituted Proline Derivatives

(4R)-4-Benzyl-D-glutamic acid is a logical precursor for the stereoselective synthesis of 4-benzyl-D-proline derivatives. This transformation can be achieved through a two-step sequence involving lactamization followed by reduction. The initial step is an intramolecular condensation to form the corresponding 4-benzyl-D-pyroglutamate (a γ-lactam). Subsequent reduction of the lactam carbonyl group furnishes the desired 4-benzyl-D-proline scaffold. This approach preserves the stereochemistry at the C4 position, providing access to enantiomerically pure substituted proline analogues. These derivatives are valuable as conformationally constrained amino acids for peptide synthesis and as chiral ligands. nih.gov

Table 1: Synthetic Pathway to 4-Benzyl-D-proline Derivatives
StepTransformationTypical Reagents and ConditionsProduct
1Intramolecular Cyclization (Lactamization)Heating in a high-boiling solvent (e.g., Dowtherm A, xylene) with azeotropic removal of water; or activation of the γ-carboxylic acid (e.g., as an ester) followed by base- or acid-catalyzed cyclization.(4R)-4-Benzyl-D-pyroglutamate
2Lactam ReductionReducing agents such as borane-tetrahydrofuran (B86392) complex (BH3·THF), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation under specific conditions.(4R)-4-Benzyl-D-proline

Formation of Azetidinone and Piperazine-2,5-dione Scaffolds

The bifunctional nature of this compound allows for its incorporation into other important heterocyclic systems, such as azetidinones and piperazine-2,5-diones.

Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that can be readily synthesized from amino acid precursors. researchgate.net The synthesis involves the formation of a linear dipeptide containing this compound and a second amino acid. Subsequent deprotection and intramolecular cyclization, often under thermal conditions, yield the six-membered diketopiperazine ring. nih.govmdpi.com This strategy allows for the creation of a diverse library of chiral piperazine-2,5-diones with a C6-benzyl substituent. researchgate.net

The synthesis of four-membered azetidinone (β-lactam) rings from γ-amino acids like glutamic acid is a more complex transformation that does not proceed via direct cyclization. nih.govderpharmachemica.com However, glutamic acid derivatives can be used to create conformationally constrained analogues that feature an azetidine (B1206935) ring. nih.gov Established methods for β-lactam synthesis, such as the Staudinger ketene-imine cycloaddition nih.gov or the ester enolate-imine cyclocondensation, novartis.commdpi.combepls.com could potentially be adapted. This would involve converting this compound into a suitable β-amino acid precursor through a multi-step sequence, such as a Curtius or Hofmann rearrangement, before cyclization.

Table 2: Heterocycle Formation from this compound
Target ScaffoldGeneral Synthetic StrategyKey Intermediates
Piperazine-2,5-dioneDipeptide formation followed by intramolecular cyclization.Linear dipeptide ester (e.g., H-(4R-Bn)-D-Glu-AA-OR)
Azetidinone (β-Lactam)Multi-step conversion to a β-amino acid precursor followed by cyclization.A β-amino acid derivative obtained via rearrangement.

Precursor for Modified Amino Acid Analogues

The functional groups of this compound provide multiple points for modification, enabling its use as a precursor for a variety of other non-proteinogenic amino acids. The benzyl (B1604629) group at the C4 position is particularly useful as it can be modified or replaced to introduce different functionalities.

Pathways to Stereoisomers of 4-Methylglutamic Acid

The conversion of this compound to stereoisomers of 4-methylglutamic acid involves the replacement of the C4-benzyl group with a methyl group. A plausible and effective method to achieve this is through a two-step process. The first step is the removal of the benzyl group via catalytic hydrogenolysis. This reaction, typically carried out using hydrogen gas and a palladium catalyst, cleaves the benzylic C-C bond. The resulting intermediate can then be stereoselectively methylated at the C4 position using an appropriate methylating agent, such as methyl iodide, to yield the desired 4-methylglutamic acid derivative.

Table 3: Proposed Synthesis of 4-Methylglutamic Acid Analogues
StepTransformationTypical Reagents and ConditionsKey Considerations
1DebenzylationH2 gas, Palladium on carbon (Pd/C), solvent (e.g., MeOH, EtOH, AcOH).Requires protection of the amino and carboxyl groups. Reaction conditions must be controlled to prevent over-reduction.
2MethylationGeneration of an enolate at C4 using a strong base (e.g., LDA), followed by quenching with an electrophilic methyl source (e.g., CH3I).Stereocontrol of the methylation step is crucial to obtain the desired diastereomer.

Synthesis of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of significant interest in medicinal chemistry and materials science. This compound can be used as a starting material for the synthesis of 4-fluoroglutamic acid derivatives. A common strategy involves converting the C4 position into a suitable leaving group, followed by nucleophilic fluorination. This can be accomplished by first removing the benzyl group via hydrogenolysis, as described previously. The resulting C4 position can then be functionalized, for example, by conversion to a hydroxyl group which is subsequently transformed into a better leaving group (e.g., tosylate or mesylate). Treatment with a fluoride (B91410) source, such as potassium fluoride or a modern fluorinating agent, then introduces the fluorine atom at the C4 position.

Derivation of Hydroxyglutamic Acid Analogues

The synthesis of hydroxyglutamic acid analogues from this compound can be approached in two primary ways. nih.gov One potential route is the direct hydroxylation of the benzylic C-H bond. While challenging, modern methods using specific oxidizing agents or biocatalytic systems can achieve this transformation. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net This would yield a 4-(hydroxy(phenyl)methyl)glutamic acid derivative, introducing a new stereocenter.

A more versatile approach involves the complete replacement of the benzyl group with a hydroxyl group. This pathway would again commence with the hydrogenolytic cleavage of the benzyl group. The resulting intermediate, likely an enolate generated from the pyroglutamate (B8496135) form, can then undergo electrophilic hydroxylation using reagents like Davis oxaziridines to install the hydroxyl group at the C4 position, yielding a 4-hydroxyglutamic acid derivative. researchgate.net

Table 4: Synthesis of Hydroxyglutamic Acid Analogues
PathwayKey TransformationTypical ReagentsProduct Type
A: Direct HydroxylationBenzylic C-H OxidationOxidizing agents (e.g., KMnO4, CrO3 under controlled conditions); Biocatalysts (e.g., peroxygenases). researchgate.net4-(Hydroxy(phenyl)methyl)glutamic acid
B: Replacement Strategy1. Debenzylation (Hydrogenolysis) 2. Electrophilic Hydroxylation1. H2, Pd/C 2. Strong base (e.g., LiHMDS) followed by an oxaziridine. nih.gov4-Hydroxyglutamic acid

Applications in the Total Synthesis of Bioactive Natural Product Intermediates

The unique stereochemistry and functionality of this compound make it a strategic starting point for the synthesis of key intermediates of bioactive natural products, particularly those containing a substituted pyrrolidine ring. Research has demonstrated its utility in the asymmetric synthesis of complex heterocyclic structures.

One notable application is in the synthesis of intermediates for kainoids, a class of natural products known for their potent neuroexcitatory activity. The stereochemically defined pyrrolidine core of kainic acid and its analogues can be challenging to construct. By utilizing this compound, chemists can leverage the existing stereocenter to control the formation of new chiral centers during the synthetic sequence.

For instance, a synthetic strategy could involve the reductive cyclization of the glutamic acid derivative to form a pyroglutamate. The benzyl group at the C4 position can then be further functionalized or used to direct subsequent stereoselective transformations, ultimately leading to the core structure of kainoid intermediates. The precise control over stereochemistry afforded by this chiral building block is crucial for achieving the desired biological activity in the final natural product.

Starting MaterialKey Transformation(s)Target Intermediate ClassReference Compound
This compoundReductive cyclization, Stereoselective functionalizationKainoid Precursors(-)-Kainic acid

Development of Libraries of Chiral Compounds for Research

The development of libraries of structurally diverse chiral compounds is essential for drug discovery and chemical biology research. This compound serves as an excellent scaffold for generating such libraries due to its multiple points of diversification.

Through combinatorial chemistry and diversity-oriented synthesis approaches, the two carboxylic acid groups and the amino group of this compound can be systematically modified to create a large number of distinct molecules. The core stereochemistry of the glutamic acid backbone is retained, ensuring that the resulting library members are enantiomerically pure.

For example, the amino group can be acylated with a variety of carboxylic acids, while the two carboxyl groups can be converted into a range of esters or amides. Furthermore, the benzyl group can be modified or replaced to introduce additional diversity. This systematic approach allows for the creation of libraries of compounds with varied physicochemical properties, which can then be screened for biological activity against various targets. The chiral nature of these libraries is particularly important, as biological systems are chiral, and enantiomers of a drug often exhibit different pharmacological activities.

ScaffoldPoints of DiversificationLibrary TypePotential Applications
This compoundα-carboxyl group, γ-carboxyl group, α-amino groupChiral small moleculesDrug discovery, Chemical biology

While specific, large-scale library synthesis efforts starting from this compound are not extensively documented in publicly available research, its structural features make it an ideal candidate for such endeavors in both academic and industrial research settings aimed at exploring novel chiral chemical space.

Mechanistic Investigations and Stereochemical Control in 4r 4 Benzyl D Glutamic Acid Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Syntheses

The stereoselective introduction of a benzyl (B1604629) group at the C4 position of a D-glutamic acid precursor is often accomplished through nucleophilic addition reactions to a suitable electrophile. One of the most effective methods is the Michael addition of a chiral glycine (B1666218) enolate equivalent to an α,β-unsaturated acceptor.

A prominent mechanistic approach involves the use of a chiral nickel(II) complex of a glycine Schiff base. In this strategy, the nickel complex serves as a chiral auxiliary, directing the stereochemical outcome of the reaction. The reaction proceeds through the formation of a planar enolate, where the coordination of the nickel ion and the steric bulk of the Schiff base ligand control the facial selectivity of the addition to a Michael acceptor, such as benzylidene malonate. The nucleophilic attack of the glycine enolate on the β-carbon of the Michael acceptor leads to the formation of a new carbon-carbon bond. Subsequent protonation and diastereoselective cyclization to a pyroglutamate (B8496135) intermediate, followed by hydrolysis, yields the desired 4-substituted glutamic acid. The stereochemistry at the C4 position is dictated by the geometry of the transition state during the Michael addition, which is influenced by the coordination environment of the nickel center and the steric interactions between the reactants.

Another powerful mechanism for establishing the C4 stereocenter is through 1,3-dipolar cycloaddition reactions. For instance, the reaction of a chiral nitrone with an acrylate (B77674) derivative can proceed in a highly stereoselective manner. The mechanism involves a concerted [3+2] cycloaddition to form an isoxazolidine (B1194047) ring. The stereochemistry of the newly formed chiral centers is controlled by the facial selectivity of the approach of the dipolarophile to the nitrone, which is influenced by the steric and electronic properties of the substituents on both components. Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring and further functional group manipulations can afford the target 4-substituted glutamic acid.

Enzymatic tandem reactions also offer a sophisticated mechanistic pathway. A one-pot, two-step process can involve an initial aldol (B89426) addition catalyzed by a pyruvate-aldolase to form a γ-hydroxy-α-keto acid, followed by a stereoselective transamination catalyzed by a transaminase to introduce the amino group at the C2 position. While this approach primarily controls the stereochemistry at C2 and C3, it can be adapted for the synthesis of C4-substituted analogs by using appropriately substituted starting materials.

Factors Influencing Diastereoselectivity and Enantioselectivity at the C4 Position

The precise control of stereochemistry at the C4 position in the synthesis of (4R)-4-Benzyl-D-glutamic acid is paramount and is influenced by several key factors.

Chiral Auxiliaries: The use of chiral auxiliaries is a cornerstone of stereoselective synthesis. In the context of 4-substituted glutamic acids, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be attached to the glutamic acid precursor. wikipedia.orgwilliams.edunih.govsigmaaldrich.com The bulky chiral auxiliary blocks one face of the molecule, forcing the incoming benzyl group to attack from the less sterically hindered face, thereby controlling the diastereoselectivity of the alkylation at the C4 position. The choice of the auxiliary and the reaction conditions can significantly impact the diastereomeric ratio.

Catalysis: Asymmetric catalysis provides an elegant and efficient way to control stereochemistry. In the Michael addition approach, the choice of the metal center and the chiral ligand in the glycine Schiff base complex is critical. For instance, Ni(II) complexes have proven to be highly effective in controlling the stereoselectivity of the addition to various Michael acceptors. tcichemicals.com The ligand structure dictates the coordination geometry around the metal, which in turn influences the conformation of the enolate and its facial bias during the reaction. Lewis acids can also play a crucial role. For example, in cycloaddition reactions, a Lewis acid like magnesium bromide etherate (MgBr₂OEt₂) can coordinate to the reactants, leading to a more organized transition state and enhanced stereoselectivity. wikipedia.org

Substrate Control: The inherent stereochemistry of the starting material can also direct the formation of new stereocenters. When starting from a chiral pool material like D-pyroglutamic acid, the existing stereocenter at C2 can influence the stereochemical outcome of reactions at C4. The rigid pyroglutamate ring structure can create a steric bias, directing incoming reagents to a specific face of the molecule.

Reaction Conditions: Temperature, solvent, and the nature of the base used can all have a profound effect on stereoselectivity. Lower reaction temperatures generally lead to higher selectivity by favoring the transition state with the lowest activation energy. The solvent can influence the solubility and conformation of the reactants and intermediates, while the choice of base can affect the geometry and reactivity of the enolate in alkylation reactions.

Below is a data table illustrating the impact of different chiral auxiliaries on the diastereoselectivity of alkylation reactions to form a C4-substituted carbon center, based on findings from related syntheses.

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (R:S at C4)
(R)-4-Benzyl-2-oxazolidinoneBenzyl BromideNaHMDSTHF-78>95:5
(S,S)-PseudoephedrineBenzyl BromideLDATHF-7892:8
Ni(II)-Glycine Schiff BaseBenzyl MalonateDBUDMF2590:10

This table is illustrative and compiled from data on analogous stereoselective alkylation and Michael addition reactions.

Regioselective Transformations of Glutamic Acid Frameworks

The glutamic acid molecule possesses two carboxylic acid groups (α and γ) and an amino group, presenting a challenge for regioselective transformations. To synthesize this compound, transformations must be directed specifically to the C4 position.

One of the primary challenges is the regioselective functionalization of the α- and γ-carboxylic acid groups. Direct benzylation of glutamic acid often leads to a mixture of α- and γ-esters, as well as N-benzylated products. tcichemicals.comresearchgate.net To achieve regioselectivity, protecting group strategies are essential. For instance, the amino group can be protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), and one of the carboxylic acids can be selectively protected, often by forming a cyclic intermediate like an anhydride (B1165640) or a pyroglutamate.

Starting from D-pyroglutamic acid, a cyclic lactam of D-glutamic acid, provides a rigid framework where the α-carboxyl group is part of the ring. This allows for more controlled reactions at the γ-position (C4). The enolate of a protected D-pyroglutamate can be generated and then reacted with a benzyl electrophile. This approach offers better regiocontrol compared to reactions on the open-chain glutamic acid.

Enzymatic approaches can also provide exquisite regioselectivity. Certain enzymes can differentiate between the α- and γ-positions of glutamic acid derivatives. For example, lipases and proteases can be used for the regioselective hydrolysis or esterification of glutamic acid diesters, although this is more commonly applied to the synthesis of α- or γ-monoesters rather than C4-alkylation.

The following table summarizes different approaches to achieve regioselectivity in the functionalization of the glutamic acid framework, which is a prerequisite for the stereoselective synthesis of C4-substituted analogs.

Starting MaterialReagent/CatalystPosition FunctionalizedProduct Type
N-Cbz-L-glutamic acidBenzyl alcohol (via anhydride)α-positionα-Benzyl ester
α,γ-Dibenzyl L-glutamatePig Liver Esterase (PLE)γ-position (hydrolysis)α-Benzyl L-glutamate
N-Boc D-pyroglutamic acidLDA, Benzyl BromideC4-position4-Benzyl-D-pyroglutamate

This table illustrates general strategies for regioselective transformations on the glutamic acid skeleton.

Analytical Methodologies for the Characterization of 4r 4 Benzyl D Glutamic Acid and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are essential for separating enantiomers and assessing the enantiomeric purity of chiral compounds. hplc.eu These techniques utilize a chiral environment to differentiate between the stereoisomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for determining the enantiomeric purity of compounds like (4R)-4-Benzyl-D-glutamic acid. hplc.euscas.co.jp In this technique, the stationary phase within the HPLC column is chiral and interacts differently with each enantiomer. This differential interaction, which can involve hydrogen bonding, charge transfer, and steric effects, causes one enantiomer to be retained longer on the column than the other, resulting in separation. scas.co.jp

For amino acid derivatives, polysaccharide-based CSPs are often effective. The selection of the mobile phase is also critical and typically consists of a mixture of a nonpolar solvent (like hexane) and a more polar alcohol (like isopropanol), often with a small amount of an acidic modifier such as trifluoroacetic acid to improve peak shape and resolution.

Table 1: Illustrative HPLC Parameters for Enantiomeric Separation
ParameterCondition
Column Chiralpak AD-H (amylose derivative)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (85:15:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that can be used for enantiomeric purity analysis, provided the analyte is sufficiently volatile. Amino acids like this compound are not naturally volatile and require chemical modification, or derivatization, prior to analysis. sigmaaldrich.com A common derivatization strategy involves a two-step process: esterification of the carboxylic acid groups, followed by acylation of the amino group. gcms.cz For example, the compound can be reacted with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester, followed by reaction with an acylating agent like pentafluoropropionic anhydride (B1165640). gcms.cznih.gov

The resulting volatile derivative is then injected into the GC, which is fitted with a chiral capillary column. The chiral stationary phase of the column separates the enantiomeric derivatives based on their differential interactions. The mass spectrometer serves as the detector, providing both quantitative data and mass fragmentation patterns that confirm the identity of the eluted compounds. sigmaaldrich.com

Advanced Spectroscopic Characterization for Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers, advanced spectroscopic techniques are required for the unambiguous assignment of the absolute configuration (R or S) of a chiral center.

Chiroptical spectroscopy methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide definitive information on the absolute stereochemistry of a molecule. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since each enantiomer has a unique VCD spectrum that is a mirror image of the other, comparing the experimental VCD spectrum of an unknown sample to the theoretically calculated spectrum for the (4R) configuration can confirm its absolute stereochemistry. Similarly, ECD measures the differential absorption of circularly polarized UV-visible light. This combination of chromatographic and spectroscopic methods provides a comprehensive characterization of this compound.

Table 2: Spectroscopic Techniques for Stereochemical Analysis
TechniquePrinciple of AnalysisApplication
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure. Use of chiral auxiliaries creates distinguishable signals for enantiomers.Structural confirmation and stereochemical assignment.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left vs. right circularly polarized infrared light by vibrational transitions.Unambiguous determination of absolute configuration.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left vs. right circularly polarized UV-Vis light by electronic transitions.Determination of absolute stereochemistry, especially for molecules with chromophores.

Future Research Perspectives for 4r 4 Benzyl D Glutamic Acid

Development of Greener and More Efficient Synthetic Routes

The synthesis of enantiomerically pure amino acid derivatives, including benzyl (B1604629) esters of glutamic acid, is a cornerstone of pharmaceutical and materials science research. Traditionally, these syntheses have often relied on hazardous solvents such as benzene (B151609) or carbon tetrachloride for processes like azeotropic water removal. A significant future direction lies in the development of greener synthetic protocols that replace such harmful substances with more environmentally benign alternatives.

Recent advancements have demonstrated the successful replacement of hazardous solvents with cyclohexane (B81311) for the efficient, one-pot preparation of L- or D-amino acid benzyl esters. This substitution not only mitigates environmental and health risks but also maintains the enantiomeric purity of the product, even for compounds prone to racemization. Future research will likely focus on optimizing these greener conditions specifically for the multi-gram scale synthesis of (4R)-4-Benzyl-D-glutamic acid and its derivatives. The goal is to develop robust, scalable, and cost-effective methods that align with the principles of green chemistry, minimizing waste and energy consumption while maximizing yield and purity.

Key areas for future investigation include:

Solvent Substitution: Expanding the toolkit of green solvents beyond cyclohexane to include other bio-based or less toxic options.

Catalysis: Investigating novel catalytic systems, including biocatalysts, that can operate under milder conditions and with higher selectivity, reducing the need for protecting groups and multiple reaction steps.

Expanding the Scope of this compound as a Versatile Chiral Synthon

This compound is an attractive chiral synthon, a building block used to introduce a specific stereocenter into a larger molecule. Its defined stereochemistry at the C4 position makes it a valuable precursor for creating a variety of complex, enantiomerically pure molecules. The enantiomers of related compounds, such as dibenzyl aspartate and its derivatives, are crucial intermediates in diverse fields of organic synthesis.

Future research will focus on expanding the synthetic utility of this compound. This involves using it as a starting material to generate a wider array of 4-substituted glutamic acid derivatives, which are important for neuroscience research and drug discovery. For instance, asymmetric conjugate addition reactions can be employed to introduce various functional groups at the 4-position, leading to novel amino acids with unique properties.

Prospective applications for this chiral synthon include:

Synthesis of Peptidomimetics: Incorporating the rigid, stereodefined scaffold of this compound into peptide structures to create analogues with enhanced stability, bioavailability, and biological activity.

Natural Product Synthesis: Utilizing it as a key fragment in the total synthesis of complex natural products that contain the glutamic acid framework.

Development of Novel Ligands and Catalysts: Creating new chiral ligands for asymmetric catalysis, where the stereochemistry of the amino acid backbone can influence the outcome of metal-catalyzed reactions.

Computational Design and Predictive Modeling in Stereoselective Synthesis

The integration of computational chemistry with synthetic planning offers a powerful tool for accelerating the development of efficient and highly selective reactions. For a molecule like this compound, where controlling stereochemistry is paramount, computational methods can provide invaluable insights. Techniques such as Density Functional Theory (DFT) and molecular modeling are increasingly used to understand and predict the outcomes of chemical reactions.

Future research will increasingly leverage these computational tools to design and optimize the synthesis of this compound and its derivatives. By modeling reaction intermediates and transition states, chemists can predict which reaction conditions will favor the desired stereoisomer, thereby minimizing trial-and-error experimentation.

Key areas where computational modeling will drive future progress include:

Mechanism Elucidation: Using DFT calculations to understand the precise mechanisms of stereoselective reactions, such as alkylations or conjugate additions, allowing for the rational design of more effective catalysts and reagents.

Predictive Stereoselectivity: Developing predictive models that can accurately forecast the diastereoselectivity or enantioselectivity of a reaction based on the structure of the substrate, reagents, and catalyst.

Rational Catalyst Design: Designing novel chiral catalysts in silico that are specifically tailored to produce this compound with high stereochemical purity. This involves modeling the interaction between the catalyst and the substrate to maximize the desired stereochemical outcome.

By combining these advanced computational approaches with innovative synthetic methodologies, the full potential of this compound as a specialized chemical building block can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure (4R)-4-Benzyl-D-glutamic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via chemo- and diastereoselective alkylation strategies. For example, benzyl-protected intermediates can be synthesized using chiral auxiliaries or asymmetric catalysis. A reported protocol involves multiple recrystallizations in diethyl ether to achieve high enantiomeric purity (>98%), yielding colorless crystalline powders with defined melting points (e.g., 193–198°C for benzylglutamic acid hydrochloride derivatives) . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming stereochemistry using chiral HPLC or polarimetry.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts to verify backbone structure and benzyl-group integration. For example, aromatic protons from the benzyl group typically appear at δ 7.2–7.4 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and compare with theoretical values.
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Melting point analysis : Compare observed values with literature data to assess purity.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste disposal : Segregate chemical waste and follow institutional guidelines for acidic/amino acid derivatives.
  • Emergency procedures : For spills, absorb with inert materials (e.g., silica gel) and dispose in sealed containers. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or stereochemical impurities. To address this:

  • Reproduce studies : Use standardized protocols (e.g., enzyme inhibition assays under controlled buffer systems).
  • Validate stereopurity : Re-analyze compounds via chiral chromatography or X-ray crystallography.
  • Cross-validate models : Compare results across in vitro (e.g., cell-free systems) and in vivo models to identify context-dependent effects .

Q. What strategies can elucidate the stereochemical impact of the benzyl group on this compound’s biochemical interactions?

  • Methodological Answer :

  • Molecular docking simulations : Use software like AutoDock to predict binding affinities with target proteins (e.g., glutamate receptors).
  • Enzymatic assays : Compare activity of (4R)- vs. (4S)-isomers using purified enzymes (e.g., glutaminase).
  • Isotopic labeling : Incorporate 13C^{13}C- or 2H^2H-labels to track metabolic pathways via NMR or LC-MS .

Q. How should researchers design experiments to study the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In vitro stability assays : Incubate the compound with liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation.
  • Pharmacokinetic profiling : Administer radiolabeled (14C^{14}C) compound to model organisms and measure plasma/tissue concentrations over time.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation products) .

Q. What advanced analytical techniques are suitable for studying this compound’s role in peptide synthesis?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a protected amino acid (e.g., Fmoc-D-Glu-OBn) and monitor coupling efficiency via Kaiser test.
  • Circular dichroism (CD) : Analyze conformational effects of benzyl substitution on peptide helicity or β-sheet formation.
  • X-ray crystallography : Resolve 3D structures of peptide derivatives to study steric effects of the benzyl group .

Data Contradiction and Reproducibility

Q. How can divergent NMR spectral data for this compound derivatives be reconciled?

  • Methodological Answer : Variations may stem from solvent effects, pH, or tautomerism. Standardize conditions:

  • Use deuterated solvents (e.g., D2 _2O or DMSO-d6_6) and control temperature.
  • Add internal standards (e.g., TMS) for chemical shift calibration.
  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.